molecular formula C7H9FN2 B14044588 3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole

3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole

Cat. No.: B14044588
M. Wt: 140.16 g/mol
InChI Key: WASREJUXPDDOQH-UHFFFAOYSA-N
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Description

3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole is a fluorinated organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of a fluorocyclopropyl group in its structure imparts distinct physicochemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

This method utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent, which reacts with aryl and alkenyl halides under palladium-catalyzed conditions . The reaction is amenable to a wide range of functional groups, allowing for the synthesis of various derivatives.

Industrial Production Methods

Industrial production of 3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole may involve scaling up the Stille cross-coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity of the final product. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Employed in substitution reactions to replace the fluorocyclopropyl group with other functional groups.

    Oxidizing and Reducing Agents: Utilized to modify the oxidation state of the compound.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with distinct functional groups and properties.

Scientific Research Applications

3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole exerts its effects involves interactions with molecular targets and pathways. The fluorocyclopropyl group can modulate the compound’s physicochemical properties, such as conformation, pKa, and lipophilicity, influencing its biological activity and pharmacokinetic profile .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

3-(1-fluorocyclopropyl)-1-methylpyrazole

InChI

InChI=1S/C7H9FN2/c1-10-5-2-6(9-10)7(8)3-4-7/h2,5H,3-4H2,1H3

InChI Key

WASREJUXPDDOQH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2(CC2)F

Origin of Product

United States

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